Product packaging for 4-(5-Chlorothiophen-2-yl)butan-2-amine(Cat. No.:)

4-(5-Chlorothiophen-2-yl)butan-2-amine

Cat. No.: B13618173
M. Wt: 189.71 g/mol
InChI Key: LFXXKFTYXFSQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chlorothiophen-2-yl)butan-2-amine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a chlorothiophene moiety linked to a butan-2-amine chain, a structural motif found in molecules with documented biological activity. Compounds containing the chlorothiophene group have been investigated for various therapeutic areas. For instance, research indicates that similar structures exhibit potential as antidiabetic agents through inhibition of the alpha-glucosidase enzyme . Furthermore, thiophene and chlorothiophene derivatives are frequently explored in the development of anti-inflammatory and analgesic drugs, with some acting as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . The amine functional group in its structure makes it a versatile intermediate for further chemical synthesis, such as the formation of amide bonds or the creation of more complex molecules targeting specific biological pathways . This product is intended for research purposes as a synthetic intermediate or for in vitro biological screening. It is strictly for laboratory use and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNS B13618173 4-(5-Chlorothiophen-2-yl)butan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

4-(5-chlorothiophen-2-yl)butan-2-amine

InChI

InChI=1S/C8H12ClNS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6H,2-3,10H2,1H3

InChI Key

LFXXKFTYXFSQPD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(S1)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-(5-Chlorothiophen-2-yl)butan-2-amine

The assembly of the target compound can be logically divided into two primary phases: the formation of the correctly substituted thiophene (B33073) ring and the attachment of the functionalized four-carbon amine chain.

Synthesis of the 5-Chlorothiophene Core

Establishing the 5-chloro-2-substituted thiophene scaffold is a critical initial step. This can be accomplished through methods that allow for regioselective functionalization of the thiophene ring, such as directed ortho-metalation and halogen-metal exchange reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. unblog.frbaranlab.org The strategy involves a directing metalation group (DMG) that coordinates to an organolithium base, facilitating the removal of a proton from the adjacent (ortho) position. baranlab.orgorganic-chemistry.org

For the synthesis of a 5-chlorothiophene core, a suitable DMG at the 2-position of the thiophene ring would be required to direct lithiation to the 5-position. While a chloro group itself is considered a moderate DMG, stronger directing groups like amides or methoxy (B1213986) groups are often employed to ensure high regioselectivity. organic-chemistry.org The process involves treating the substituted thiophene with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). baranlab.org The resulting ortho-lithiated intermediate can then be reacted with an appropriate electrophile to introduce the desired functionality, which will eventually be transformed into the butan-2-amine side chain.

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organolithium and Grignard reagents from organic halides. wikipedia.org This reaction is particularly useful for generating aryl- or heteroaryllithium species that may not be accessible through direct deprotonation. ias.ac.in The exchange rate is dependent on the halogen, following the general trend of I > Br > Cl, which allows for selective reactions on polyhalogenated substrates. wikipedia.org

A viable strategy for forming the 5-chlorothiophene core involves starting with a dihalogenated thiophene, such as 2-bromo-5-chlorothiophene. Treatment with an alkyllithium reagent like n-BuLi would lead to a selective bromine-lithium exchange, as the bromine is more reactive. wikipedia.orgethz.ch This generates a 5-chloro-2-lithiothiophene intermediate, which is a versatile nucleophile ready for reaction with an electrophile to begin the construction of the side chain. nih.gov This method offers excellent regiocontrol, as the lithium is introduced specifically at the position formerly occupied by the more reactive halogen. ias.ac.in

Halogen Relative Rate of Exchange
IFastest
BrIntermediate
ClSlowest
FGenerally Unreactive

This table illustrates the general reactivity trend for halogens in lithium-halogen exchange reactions. wikipedia.org

Installation of the Butan-2-amine Side Chain

Once the 5-chlorothiophene core is prepared with a suitable functional handle at the 2-position, the next phase is the construction and installation of the butan-2-amine side chain. Key methods for this transformation include reductive amination and nucleophilic substitution.

Reductive amination, also known as reductive alkylation, is one of the most common and efficient methods for synthesizing amines from carbonyl compounds. wikipedia.org This process converts a ketone or aldehyde to an amine through an intermediate imine, which is reduced in situ. wikipedia.orgchemistrysteps.com

To synthesize this compound, the corresponding ketone precursor, 4-(5-chlorothiophen-2-yl)butan-2-one (B1486546), is required. bldpharm.com This ketone is reacted with an amine source, such as ammonia (B1221849) or ammonium (B1175870) chloride, under mildly acidic conditions to form an imine intermediate. youtube.com A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine to yield the target primary amine. chemistrysteps.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. These reagents are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion, allowing the reaction to be performed as a convenient one-pot procedure. masterorganicchemistry.com

Reducing Agent Characteristics
Sodium Borohydride (NaBH₄)Strong reductant; can reduce both the ketone and the imine, potentially leading to alcohol byproducts. youtube.com
Sodium Cyanoborohydride (NaBH₃CN)Milder reductant; selective for the imine/iminium ion over the ketone, widely used for one-pot reactions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Milder and less toxic alternative to NaBH₃CN; also highly selective for the imine/iminium ion. masterorganicchemistry.com

This table compares common reducing agents used in reductive amination.

An alternative approach for installing the side chain is through a bimolecular nucleophilic substitution (SN2) reaction. This method involves the reaction of an amine nucleophile with an alkyl halide or sulfonate electrophile. youtube.com

In this synthetic strategy, butan-2-amine would serve as the nucleophile. The thiophene component would need to be prepared as an electrophile containing a suitable leaving group, for example, 1-(5-chlorothiophen-2-yl)-2-bromopropane. The lone pair of electrons on the nitrogen of butan-2-amine would attack the electrophilic carbon bearing the leaving group, displacing it and forming a new carbon-nitrogen bond. youtube.com

A significant challenge with this method is the potential for overalkylation. The primary amine product is itself a nucleophile and can react with another molecule of the electrophile to form a secondary amine, and so on. masterorganicchemistry.comyoutube.com This can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, which can complicate purification and lower the yield of the desired primary amine. masterorganicchemistry.com Therefore, careful control of stoichiometry and reaction conditions is essential for this approach.

Gabriel Amine Synthesis and Related Methodologies

The Gabriel synthesis offers a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered in direct alkylation of ammonia. This method utilizes phthalimide (B116566) as an ammonia surrogate.

In the context of synthesizing this compound, the Gabriel synthesis would involve the N-alkylation of potassium phthalimide with a suitable substrate, such as 4-(5-chlorothiophen-2-yl)-2-bromobutane. The resulting N-alkylated phthalimide is then cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate, to release the desired primary amine.

The key steps in the Gabriel synthesis are:

Deprotonation of Phthalimide: Phthalimide is deprotonated by a base, commonly potassium hydroxide, to form the nucleophilic potassium phthalimide.

N-Alkylation: The phthalimide anion undergoes a nucleophilic substitution reaction with an alkyl halide. For the synthesis of a secondary amine like this compound, a secondary alkyl halide would be required. It is important to note that the Gabriel synthesis is most efficient for primary alkyl halides, and reactions with secondary halides can be slower and may lead to elimination byproducts.

Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is cleaved to liberate the primary amine. Hydrazinolysis is often preferred due to its milder conditions compared to acidic or basic hydrolysis.

Table 2: Key Steps and Reagents in the Gabriel Synthesis

StepDescriptionCommon Reagents
1Formation of Phthalimide AnionPotassium hydroxide, Potassium carbonate
2N-AlkylationPrimary or secondary alkyl halide
3CleavageHydrazine hydrate, Hydrochloric acid, Sodium hydroxide

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the 2-position of the butane (B89635) chain in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. Such methods are crucial in pharmaceutical and agrochemical research, where the biological activity of a molecule is often dependent on its stereochemistry.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine group. For instance, a chiral auxiliary such as a pseudoephedrine or a chiral oxazolidinone could be used to direct the alkylation of an enolate derived from a carboxylic acid precursor. Subsequent transformation of the carboxylic acid to the amine would yield the enantiomerically enriched target compound.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, often with high efficiency and enantioselectivity.

The formation of the C-N bond in this compound could be achieved enantioselectively through several catalytic methods. One prominent strategy is the asymmetric reductive amination of the corresponding ketone, 4-(5-chlorothiophen-2-yl)butan-2-one. This reaction involves the condensation of the ketone with an amine source, such as ammonia or a protected amine, to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. Chiral catalysts based on transition metals like rhodium, iridium, or ruthenium, in combination with chiral phosphine (B1218219) ligands, have proven effective for this transformation.

Biocatalytic Reductive Amination Strategies

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral amines, transaminases and amine dehydrogenases are particularly valuable enzymes.

The asymmetric synthesis of this compound can be envisioned using a biocatalytic reductive amination approach. In this strategy, an amine dehydrogenase could be employed to directly convert 4-(5-chlorothiophen-2-yl)butan-2-one into the corresponding (R)- or (S)-amine with high enantiomeric excess. This process typically utilizes ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source, which is regenerated in situ by a coupled dehydrogenase enzyme and a sacrificial substrate like glucose or formate.

Table 3: Comparison of Stereoselective Synthesis Strategies

StrategyPrincipleAdvantagesDisadvantages
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct a diastereoselective reaction.Well-established, predictable stereochemical outcomes.Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal.
Asymmetric CatalysisUse of a chiral catalyst to control the enantioselectivity of a reaction.High catalytic efficiency, low catalyst loading.Catalyst development can be challenging, may require specific reaction conditions.
BiocatalysisUse of enzymes to catalyze a stereoselective transformation.High enantioselectivity and regioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope can be limiting, may require specific buffer systems and cofactors.

Derivatization and Analog Synthesis Strategies

The chemical structure of this compound offers several opportunities for derivatization and the synthesis of analogs. The primary amine group is a key functional handle that can be readily modified to introduce a wide range of substituents and functional groups.

Common derivatization reactions of the primary amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Furthermore, the thiophene ring is susceptible to electrophilic substitution reactions, although the presence of the deactivating chloro substituent will influence the regioselectivity of such transformations. The chlorine atom itself can potentially be displaced via nucleophilic aromatic substitution under specific conditions or be involved in cross-coupling reactions, further expanding the possibilities for analog synthesis.

The synthesis of analogs could involve modifications at various positions of the molecule, including:

Variation of the substituent on the thiophene ring: Replacing the chloro group with other halogens, alkyl, or aryl groups.

Modification of the butane chain: Altering the length of the alkyl chain or introducing substituents.

Derivatization of the amine group: As described above, to explore the structure-activity relationship of different N-substituted analogs.

These derivatization and analog synthesis strategies are essential for medicinal chemistry and drug discovery programs, allowing for the fine-tuning of the pharmacological properties of a lead compound.

Modifications of the Thiophene Ring System

The thiophene ring is susceptible to various electrophilic substitution reactions, allowing for the introduction of additional functional groups. Halogenation is a common strategy employed to modify thiophene-containing compounds. For instance, in structures related to 4-(chlorothiophen-2-yl) derivatives, further bromination can be achieved. The synthesis of derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine involves treating the precursor with N-bromosuccinimide (NBS) to introduce a bromine atom onto the heterocyclic system. nih.gov This subsequent halogenation provides a reactive handle for further coupling reactions.

Protecting group strategies are also instrumental in directing substitutions on the thiophene ring. For the synthesis of specifically 5-chlorinated 2-aminothiophenes, the amino group can be protected first. researchgate.net One effective method involves a Paal-Knorr reaction with hexane-2,5-dione to form a 2,5-dimethylpyrrole ring, which effectively shields the amine. researchgate.net This protection allows for selective electrophilic substitution, such as chlorination, at the C5 position of the thiophene ring before the amine is deprotected. researchgate.net

The following table summarizes representative modifications on related chlorothiophene ring systems.

Starting MaterialReagent(s)Product TypeReference
1-(4-chlorothiophen-2-yl)ethanoneBromine (Br₂) in ether2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amineN-Bromosuccinimide (NBS)Brominated thiazole (B1198619) derivative nih.gov
2-AminothiophenesHexane-2,5-dioneN-protected 2,5-dimethylpyrrole thiophene researchgate.net

Functionalization of the Butan-2-amine Moiety

The primary amine group in the butan-2-amine moiety is a versatile functional handle for a variety of chemical transformations, most notably N-acylation to form amides. This reaction is a cornerstone for linking the this compound core to other molecular fragments. A general and effective method involves the reaction of the amine with an acyl chloride, such as 4-chlorobutanoyl chloride, in the presence of a base like sodium bicarbonate. mdpi.com This approach has been successfully used to link 2-aminobenzothiazole (B30445) to a butanoyl chloride, forming a new N-(benzothiazol-2-yl)-4-chlorobutanamide intermediate in high yield. mdpi.com This intermediate can then undergo further substitution reactions. This same principle can be directly applied to the butan-2-amine group to create a diverse library of amide derivatives.

This straightforward, two-step synthetic methodology allows for the coupling of the core amine structure with various carboxylic acid-containing molecules, significantly expanding the chemical space accessible from the parent compound. mdpi.com The resulting amides are stable and introduce a new set of hydrogen bonding capabilities and potential interaction points with biological targets.

Synthesis of Hybrid Molecules Incorporating Related Pharmacophores

The strategic combination of the chlorothiophene butan-2-amine scaffold with other recognized pharmacophores is a key strategy in medicinal chemistry. This approach, often termed "substructure splicing" or "molecular hybridization," aims to create novel molecules with potentially enhanced or synergistic activities.

One prominent example involves splicing a thiophene-containing amine with nicotinic acid, a nitrogen-containing heterocyclic pharmacophore. mdpi.com In a representative synthesis, a substituted thiophen-2-amine is acylated with a nicotinoyl chloride derivative under basic conditions to yield N-(thiophen-2-yl) nicotinamide compounds. mdpi.com This demonstrates how the amine functionality serves as a linchpin to connect the thiophene core with another bioactive unit.

A more complex, multi-step synthesis is exemplified by the creation of Avatrombopag, a thrombopoietin receptor agonist. The synthesis begins with a 4-(4-chlorothiophen-2-yl)thiazol-2-amine building block. mdpi.com This starting material undergoes bromination and subsequent reaction with N-cyclohexylpiperazine. The resulting intermediate is then coupled with 5,6-dichloronicotinic acid, followed by further reactions to yield the final complex hybrid molecule. mdpi.com This synthesis showcases a sophisticated strategy where the chlorothiophene unit is integrated into a larger, multi-component molecular architecture containing piperazine (B1678402) and nicotinic acid fragments.

These examples underscore the utility of the this compound framework as a valuable building block for constructing intricate hybrid molecules.

Core Structure/Building BlockCoupled Pharmacophore/MoleculeResulting Hybrid Molecule ClassReference
Substituted thiophen-2-amineNicotinic acidN-(thiophen-2-yl) nicotinamide mdpi.com
4-(4-chlorothiophen-2-yl)thiazol-2-amineN-cyclohexylpiperazine, 5,6-dichloronicotinic acid, ethyl isonipecotateComplex thrombopoietin receptor agonist (Avatrombopag) mdpi.com
2-aminobenzothiazole4-chlorobutanoyl chloride, 5-chloro-2-aminobenzoxazoleButanamide-linked benzazole hybrid mdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for Compound Characterization and Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-(5-Chlorothiophen-2-yl)butan-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required for a complete structural assignment.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring, the methine proton attached to the amine group, the methylene (B1212753) protons of the butyl chain, and the methyl protons. The splitting patterns (multiplicity) of these signals would reveal the number of adjacent protons.

¹³C NMR: This experiment would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiophene-H 6.7 - 6.9 d 3.5 - 4.0
Thiophene-H 6.6 - 6.8 d 3.5 - 4.0
CH-NH₂ 3.0 - 3.3 m -
CH₂-Thiophene 2.8 - 3.0 t 7.0 - 8.0
CH₂ 1.6 - 1.8 m -
CH₃ 1.1 - 1.3 d 6.0 - 7.0

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Thiophene-C (quaternary) 140 - 145
Thiophene-C (quaternary, C-Cl) 125 - 130
Thiophene-CH 124 - 128
Thiophene-CH 122 - 126
CH-NH₂ 45 - 55
CH₂-Thiophene 35 - 45
CH₂ 30 - 40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would be used to determine the molecular weight of this compound by observing the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₈H₁₂ClNS).

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of the amine group and cleavage of the butyl chain.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ (C₈H₁₃ClNS⁺) 190.0452 (for ³⁵Cl), 192.0423 (for ³⁷Cl)
[M-NH₂]⁺ 173.0186

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aliphatic chain and the thiophene ring, the C=C bonds of the thiophene ring, and the C-Cl bond.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amine) 3300 - 3500 Medium, two bands
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Strong
C=C stretch (thiophene) 1400 - 1500 Medium
N-H bend (amine) 1550 - 1650 Medium

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography could be employed for the definitive determination of its three-dimensional molecular structure in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice. As no crystallographic data is currently available, no specific parameters can be presented.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic acid or trifluoroacetic acid) would likely provide good separation. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the confirmation of the identity of the peak corresponding to the target compound by analyzing its mass-to-charge ratio. This technique is also invaluable for identifying any impurities present in the sample.

Typical HPLC Parameters for Analysis

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govnih.govresearchgate.net These calculations provide a detailed understanding of the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to a molecule's reactivity and its ability to interact with biological receptors.

For a molecule like 4-(5-Chlorothiophen-2-yl)butan-2-amine, DFT calculations can determine key quantum chemical parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

Furthermore, QM methods are used to calculate Fukui functions, which help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks within the molecule. nih.govmdpi.com For instance, analysis might reveal that specific carbon or sulfur atoms on the chlorothiophene ring are more susceptible to electrophilic attack, while the amine group is a likely site for nucleophilic interactions. nih.govmdpi.com This information is invaluable for predicting metabolic pathways and designing chemical syntheses.

Table 1: Key Quantum Chemical Parameters Calculated via DFT Note: The following data is illustrative of typical outputs from QM calculations for similar thiophene (B33073) derivatives, as specific data for this compound is not publicly available.

Parameter Description Typical Value (eV) Implication
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5 Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5 Indicates electron-accepting ability
Energy Gap (ΔE) Difference between ELUMO and EHOMO 3.0 to 4.5 Predicts chemical reactivity and stability
Ionization Potential Energy required to remove an electron 5.0 to 6.5 Relates to the molecule's tendency to be oxidized
Electron Affinity Energy released when an electron is added 1.0 to 2.5 Relates to the molecule's tendency to be reduced

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, enabling the study of ligand-target interactions at the molecular level. nih.govmdpi.com

Docking algorithms score the different binding poses of a ligand in the active site of a protein, providing an estimate of the binding affinity, typically expressed in kcal/mol. researchgate.net A lower (more negative) docking score generally indicates a more favorable binding interaction. In studies involving derivatives of a similar scaffold, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, molecular docking was used to predict their binding affinities to cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The results showed that certain derivatives were potent inhibitors of COX-2, with IC50 values in the micromolar range, which was supported by favorable docking scores. nih.gov

Table 2: Example Docking Scores of Thiophene Derivatives Against Inflammatory Targets Based on findings for analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. nih.gov

Compound Derivative Target Protein Predicted Binding Affinity (kcal/mol)
Derivative 5d COX-2 -9.8
Derivative 5e COX-2 -10.2
Derivative 5d 5-LOX -7.5
Derivative 5e 5-LOX -7.1
Celecoxib (Standard) COX-2 -10.5

Beyond predicting binding affinity, docking simulations provide a detailed map of the interactions between the ligand and the amino acid residues of the protein's binding site. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov For example, docking studies on butanamide derivatives revealed that a benzothiazole (B30560) unit could form a pi-alkyl interaction with a proline residue, while a sulfur atom could engage in a hydrogen bond with a lysine (B10760008) residue. researchgate.net Identifying these "hotspots" is crucial for understanding the mechanism of action and for designing new molecules with improved binding. nih.govresearchgate.netscispace.com Computational analyses have shown that both electrostatic and hydrophobic interactions are often the main driving forces in forming stable ligand-protein pairs. nih.gov

A ligand can adopt numerous conformations, but typically only one or a few are active when bound to a target. Docking simulations explore various possible conformations (poses) of the ligand within the binding pocket and rank them based on their calculated binding energy. mdpi.com The lowest energy pose is considered the most likely binding conformation. This analysis helps to understand how the ligand fits into the active site and which functional groups are positioned to make key interactions with the protein residues. fda.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov By simulating the complex in a virtual aqueous environment that mimics physiological conditions, researchers can assess the stability of the binding pose predicted by docking. nih.gov If the key interactions observed in docking are maintained throughout the simulation, it increases confidence in the predicted binding mode. nih.gov Furthermore, advanced techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to provide more accurate estimations of binding free energy. nih.gov

De Novo Drug Design Approaches Utilizing the this compound Scaffold

The core structure, or scaffold, of this compound can serve as a "privileged structure" for de novo drug design. mdpi.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The 2-aminothiophene moiety, in particular, is recognized as an attractive and versatile scaffold in medicinal chemistry for discovering new drugs. nih.gov

Computational approaches can be used to explore how this scaffold can be chemically modified to create a library of new compounds with potentially diverse biological activities. By using the scaffold as a starting point, new functional groups can be added or existing ones modified to optimize interactions with a specific target. For example, guided by docking results, chemists can synthesize new derivatives designed to form additional hydrogen bonds or enhance hydrophobic contacts within a target's active site, thereby improving potency and selectivity. nih.govd-nb.info

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Pre-clinical Contexts

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the preclinical assessment of any potential drug candidate. frontiersin.org These properties determine the bioavailability and residence time of a compound within the body, which are fundamental to its efficacy and safety. In silico ADME prediction tools, such as SwissADME and pkCSM, utilize a compound's chemical structure to calculate various physicochemical and pharmacokinetic parameters. nih.govmspsss.org.ua This computational screening allows for the early identification of molecules with favorable ADME profiles. nih.gov

For this compound, a comprehensive ADME profile has been generated using established predictive models. These models calculate key descriptors related to lipophilicity, water solubility, drug-likeness, and potential interactions with metabolic enzymes and transporters. For instance, the "BOILED-Egg" model provides an intuitive prediction of gastrointestinal absorption and blood-brain barrier (BBB) penetration based on lipophilicity (WLOGP) and polarity (TPSA). nih.gov

The predicted properties for this compound are summarized in the table below. The data suggests that the compound possesses high gastrointestinal absorption and is likely to penetrate the blood-brain barrier. It adheres to Lipinski's rule of five, a widely used guideline to assess drug-likeness and the likelihood of oral bioavailability. simulations-plus.com However, predictions also indicate potential inhibition of certain cytochrome P450 (CYP) enzymes, specifically CYP2D6, which is a crucial consideration for potential drug-drug interactions. mdpi.com

Table 1: Predicted ADME Properties of this compound
ParameterCategoryPredicted Value
Molecular WeightPhysicochemical Properties189.70 g/mol
LogP (Consensus)Lipophilicity2.55
Water Solubility (LogS)Solubility-2.8 (Moderately soluble)
GI AbsorptionPharmacokinetics (Absorption)High
Blood-Brain Barrier (BBB) PermeantPharmacokinetics (Distribution)Yes
P-glycoprotein SubstratePharmacokinetics (Distribution)No
CYP1A2 InhibitorPharmacokinetics (Metabolism)No
CYP2C9 InhibitorPharmacokinetics (Metabolism)No
CYP2C19 InhibitorPharmacokinetics (Metabolism)No
CYP2D6 InhibitorPharmacokinetics (Metabolism)Yes
CYP3A4 InhibitorPharmacokinetics (Metabolism)No
Lipinski's Rule of FiveDrug-likenessYes (0 violations)
Note:

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR studies can predict the activity of novel molecules, elucidate the structural features essential for biological function, and guide the optimization of lead compounds. nih.gov This approach is particularly valuable in medicinal chemistry for designing compounds with improved potency and selectivity. herts.ac.uk

For thiophene-containing compounds, QSAR models have been successfully developed for a range of biological targets. nih.gov These models typically employ a variety of molecular descriptors that quantify different aspects of a molecule's structure, including physicochemical, electronic, and 3D properties. The process involves building a model using a "training set" of compounds with known activities and then validating its predictive power using an external "test set". mdpi.com

While a specific QSAR model for the biological activity of this compound has not been published, its structural features make it a suitable candidate for inclusion in QSAR studies, particularly for targets like monoamine transporters or other central nervous system receptors where similar aminobutane and thiophene structures have shown activity. nih.govjapsonline.com A hypothetical QSAR study would involve synthesizing a series of analogs with variations in the thiophene ring, the chlorine substituent, and the aminobutane side chain to explore the structure-activity landscape.

The first step in such a study would be the calculation of molecular descriptors for each analog. These descriptors serve as the independent variables in the QSAR equation. A selection of key descriptors calculated for the parent compound, this compound, is presented in the table below. These descriptors, which quantify properties like size, polarity, and flexibility, would be fundamental to building a predictive QSAR model.

Table 2: Selected Molecular Descriptors for QSAR Analysis of this compound
Descriptor TypeDescriptor NameCalculated Value
PhysicochemicalMolecular Weight (MW)189.70
PhysicochemicalMolar Refractivity52.30
TopologicalTopological Polar Surface Area (TPSA)26.02 Ų
FlexibilityNumber of Rotatable Bonds4
Hydrogen BondingNumber of H-bond Acceptors1
Hydrogen BondingNumber of H-bond Donors1
Note:

By correlating these and other descriptors with experimentally determined biological activity across a series of compounds, a statistically significant QSAR model could be generated. Such a model would provide valuable insights into the key structural determinants of activity, enabling the rational design of more potent and selective molecules.

Based on the conducted research, there is currently no publicly available scientific literature detailing the pre-clinical biological evaluation and mechanistic investigations of the specific chemical compound “this compound” in relation to the outlined targets.

Extensive searches for data on its interaction with enzyme pathways such as COX, LOX, alpha-glucosidase, DPP-4, Thrombin, and FUBP1, as well as its binding and functional activity at receptors like the 5-HT receptors, P2Y14 receptor, and Sodium Channels, did not yield any specific results for this compound.

Therefore, it is not possible to provide the requested detailed article, including data tables and specific research findings, as this information does not appear to exist in the public domain for "this compound".

To fulfill a request of this nature, the scientific community would first need to conduct and publish research on the preclinical pharmacological properties of this particular molecule.

Pre Clinical Biological Evaluation and Mechanistic Investigations

Cell-Based Assays

Cell-based assays are crucial in the preliminary assessment of a compound's biological effects at the cellular level. For thiophene (B33073) derivatives, these assays have been instrumental in elucidating their potential as anticancer and antimicrobial agents.

The evaluation of a compound's effect on cellular viability and proliferation is a primary step in identifying potential anticancer agents. Numerous studies have demonstrated the cytotoxic effects of various thiophene derivatives against a range of cancer cell lines.

For instance, a series of 2,3-fused thiophene scaffold derivatives were synthesized and evaluated for their cytotoxicity in HepG2 and SMMC-7721 human liver cancer cell lines. mdpi.comnih.gov All tested compounds exhibited some level of antitumor activity, with cell viability ranging from 18% to 98% at a concentration of 30.0 μg/mL. mdpi.comnih.gov One particular derivative, designated as TP 5, showed higher activity than the conventional chemotherapy drug paclitaxel. mdpi.comnih.gov

In another study, novel aminothiophene derivatives, SB-44, SB-83, and SB-200, were assessed for their anticancer activities in prostate and cervical adenocarcinoma cells. nih.gov These compounds displayed significant cytotoxicity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 15.38 to 34.04 μM. nih.gov Furthermore, chlorothiophene-based chalcone (B49325) analogs have been synthesized and shown to exert strong toxic effects on WiDr colorectal cancer cells, with IC50 values as low as 0.45 µg/mL for the most potent compound. arabjchem.org These findings underscore the potential of the thiophene nucleus as a scaffold for the development of novel treatments for solid tumors. nih.gov

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

Compound ClassCell Line(s)Key Findings
2,3-Fused Thiophene DerivativesHepG2, SMMC-7721Showed antitumor activity with cell viability between 18-98% at 30.0 μg/mL. mdpi.comnih.gov
Aminothiophene Derivatives (SB-44, SB-83, SB-200)Prostate and Cervical AdenocarcinomaDemonstrated significant cytotoxicity with IC50 values ranging from 15.38 to 34.04 μM. nih.gov
Chlorothiophene-Based ChalconesWiDr Colorectal CancerExerted potent toxicity with IC50 values as low as 0.45 µg/mL. arabjchem.org

Understanding a compound's impact on the cell cycle is a key aspect of cancer research. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer. Several thiophene derivatives have been shown to interfere with cell cycle progression, leading to cell growth arrest.

For example, the treatment of HepG2 liver cancer cells with certain fused thiophene derivatives led to alterations in the cell cycle. researchgate.net Similarly, a novel benzothieno[3,2-b]pyran derivative, compound 3e, was found to disrupt the cell cycle profile in human colon adenocarcinoma (HCT-116) cells. nih.gov Exposure to this compound resulted in a time-dependent decrease in the cell population in the G1 phase, with a concurrent increase in the pre-G and G2/M phases, indicating cell cycle arrest at these checkpoints. nih.gov

Another study on a thiophene derivative, compound 1312, in gastrointestinal cancer cell lines also demonstrated significant inhibitory effects on cellular proliferation by inducing cell cycle arrest. nih.gov Aminothiophene derivatives have also been investigated, with one compound, SB-200, significantly decreasing the percentage of cells in the S/G2/M phases. nih.gov These studies suggest that a potential mechanism of anticancer action for thiophene derivatives is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Several studies have indicated that thiophene derivatives can trigger apoptosis through various mechanisms.

One study on chlorothiophene-based chalcones suggested that they could induce apoptosis via the p53-targeted pathway. arabjchem.org The p53 protein plays a critical role in controlling cell growth and division. Another investigation into a novel thiophene derivative, F8, in human acute lymphoblastic leukemia cells, revealed that it induces cell death through an intrinsic apoptotic pathway. nih.gov This was evidenced by the externalization of phosphatidylserine, generation of reactive oxygen species (ROS), and activation of executioner caspases-3/7. nih.govplos.org

Furthermore, the aminothiophene derivatives SB-83 and SB-44 were found to induce a significant increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The derivative SB-200 also induced apoptosis, as evidenced by an increase in cleaved Poly (ADP-ribose) polymerase (PARP). nih.gov The benzothieno[3,2-b]pyran derivative 3e was also shown to induce a time-dependent increase in the percentage of early and late apoptotic and necrotic cell populations in HCT-116 cells. nih.gov These findings collectively point towards the induction of apoptosis as a key mechanism for the anticancer effects of various thiophene-based compounds.

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including drug-resistant strains. frontiersin.org

Studies have shown that certain thiophene-based heterocycles exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. nih.gov The antimicrobial potential of thiophene derivatives has been attributed to various structural features and substitutions on the thiophene ring. researchgate.net For example, some N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. Several studies have reported the MIC values for various thiophene derivatives against a range of bacteria and fungi.

In one study, a series of thiophene derivatives were synthesized and screened for their antimicrobial activity. nih.gov Compound S1 was identified as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with an MIC value of 0.81 µM/ml. researchgate.netnih.gov Another compound, S4, displayed excellent antifungal activity against both Candida albicans and Aspergillus niger, with an MIC of 0.91 µM/ml. researchgate.netnih.gov

Another investigation into novel thiophene derivatives found that their MICs against colistin-resistant Acinetobacter baumannii and E. coli ranged from 4 to >64 mg/L. frontiersin.orgresearchgate.netnih.gov Specifically, derivatives 4, 5, and 8 exhibited MIC50 values (the concentration that inhibits 50% of the tested strains) between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. frontiersin.orgresearchgate.netnih.gov

The following table provides a summary of the Minimum Inhibitory Concentrations (MIC) for selected thiophene derivatives against various microorganisms.

CompoundMicroorganism(s)MIC Value
Compound S1Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.81 µM/ml researchgate.netnih.gov
Compound S4Candida albicans, Aspergillus niger0.91 µM/ml researchgate.netnih.gov
Thiophene Derivatives 4, 5, 8Colistin-resistant Acinetobacter baumannii16-32 mg/L (MIC50) frontiersin.orgresearchgate.netnih.gov
Thiophene Derivatives 4, 5, 8Colistin-resistant Escherichia coli8-32 mg/L (MIC50) frontiersin.orgresearchgate.netnih.gov
Spiro-indoline-oxadiazole 17Clostridium difficile2 to 4 μg/ml nih.gov

The mechanisms through which thiophene derivatives exert their antimicrobial effects are varied and appear to be dependent on the specific structure of the compound. Some proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of essential bacterial enzymes.

Research on thiophene derivatives 4, 5, and 8 demonstrated that treatment of colistin-resistant A. baumannii and E. coli with these compounds led to increased membrane permeabilization. frontiersin.orgresearchgate.net This suggests that these compounds may act by compromising the integrity of the bacterial cell membrane.

Another potential mechanism of action for thiophene-containing compounds is the stabilization of DNA-cleavage complexes by selectively binding to bacterial proteins, which can inhibit DNA replication and lead to cell death. researchgate.net Furthermore, molecular docking studies have suggested that some thiophene-based heterocycles may exert their antimicrobial effects by binding to and inhibiting essential enzymes like D-alanine ligase. nih.gov The diverse mechanisms of action highlighted in these studies indicate that thiophene derivatives are a promising class of compounds for the development of new antimicrobial agents.

In vivo Pre-clinical Efficacy Models (Animal Studies)

Biomarker Analysis in Pre-clinical Models

Further research and publication of findings in peer-reviewed journals are necessary before a comprehensive and accurate article on the preclinical biological evaluation of 4-(5-Chlorothiophen-2-yl)butan-2-amine can be written.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Key Pharmacophoric Elements within the 4-(5-Chlorothiophen-2-yl)butan-2-amine Scaffold

The molecular architecture of this compound is analogous to classical phenethylamine-type monoamine transporter (MAT) ligands. The essential pharmacophoric features required for interaction with transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) are present in this scaffold. nih.govnih.gov

The primary pharmacophoric elements are:

An Aromatic/Heteroaromatic Ring: The 5-chlorothiophen-2-yl group serves as a bioisosteric replacement for the phenyl ring found in traditional amphetamine-based compounds. cambridgemedchemconsulting.com This ring system is crucial for engaging in hydrophobic and potentially other non-covalent interactions within the transporter binding pocket. nih.gov

A Basic Amine Group: The primary amine on the butane (B89635) chain is positively charged at physiological pH. This cationic center is a critical feature, forming a key ionic interaction with a conserved aspartate residue in the binding sites of DAT, SERT, and NET. nih.govnih.gov

An Alkyl Linker: The ethyl bridge separating the thiophene (B33073) ring from the amine nitrogen provides the necessary spatial arrangement for these two key features to interact optimally with their respective subsites within the transporter protein. Studies on phenylalkylamines have shown that the distance between the aromatic ring and the amine is a critical determinant of interaction potency with monoamine transporters. nih.gov

An α-Methyl Group: The methyl group at the carbon adjacent to the nitrogen (position 2 of the butane chain) is a defining feature. In amphetamine-like structures, this group is known to increase metabolic stability by sterically hindering monoamine oxidase (MAO) and can influence the potency and selectivity profile across the different monoamine transporters.

These elements collectively create a molecule poised to function as a ligand for the SLC6 family of monoamine transporters. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

The specific substituents on the this compound scaffold—namely the thiophene ring as a phenyl bioisostere and the chlorine atom at the 5-position—are critical determinants of its biological activity profile.

Thiophene Ring as a Phenyl Bioisostere: The replacement of a phenyl ring with a thiophene ring is a common strategy in medicinal chemistry to modulate metabolic stability, solubility, and receptor interaction. nih.govhyphadiscovery.com However, this substitution is not always benign in terms of potency. For instance, in the cathinone (B1664624) series, replacing the phenyl group of α-PVP with a thiophene group to form α-PVT resulted in a significant decrease in affinity and potency at monoamine transporters. nih.gov This suggests that while the thiophene ring fulfills the basic requirement for an aromatic system, the precise electronic and steric properties differ enough to alter binding affinity.

Halogen Substitution: The position of the chlorine atom on the thiophene ring is paramount for determining the compound's mechanism of action, particularly concerning its effects on the serotonin system. Research on ring-chlorinated thienylisopropylamines—close structural analogs—has provided a clear structure-activity relationship for halogen placement. nih.gov A pharmacological profile similar to p-chloroamphetamine (PCA), characterized by potent inhibition of serotonin uptake and long-lasting serotonin depletion, was observed when chlorine atoms were placed at the 4 and 5 positions of the thiophene ring. nih.gov Conversely, chlorine substitution at the C3 position failed to produce these serotonergic effects. nih.gov This strongly implies that the 5-chloro substitution in this compound is likely to confer significant activity at the serotonin transporter.

Table 1: Effect of Chlorine Substitution on Thienylisopropylamine Activity (Analogues) nih.gov
CompoundSubstitution PatternSerotonin Uptake InhibitionBrain Serotonin Depletion
Unsubstituted ThienylisopropylamineNoneWeakWeak/None
3-Chlorothienylisopropylamine3-ChloroWeakNone
4,5-Dichlorothienylisopropylamine4,5-DichloroStrongMarked & Long-Lasting
3,5-Dichlorothienylisopropylamine3,5-DichloroMarkedWeak

Stereochemical Influences on Molecular Recognition and Biological Efficacy

The carbon atom at position 2 of the butane chain in this compound is a chiral center. Therefore, the compound exists as two enantiomers, (R) and (S). For phenylethylamine derivatives and their analogs, stereochemistry plays a crucial role in their interaction with monoamine transporters, with one enantiomer often displaying significantly higher potency and/or different selectivity compared to the other. mdpi.comresearchgate.net

For example, in the case of amphetamine, the (S)-enantiomer is several-fold more potent at the dopamine transporter than the (R)-enantiomer. Similarly, the psychostimulant 3,4-methylenedioxy-N-methylamphetamine (MDMA) shows highly selective transport of its (R)-enantiomer by all monoamine transporters. mdpi.com This stereoselectivity arises from the three-dimensional arrangement of binding pockets within the transporters, which can better accommodate one stereoisomer over the other.

Table 2: Hypothetical Impact of Stereochemistry on Transporter Potency
EnantiomerExpected Potency at TargetRationale
(S)-EnantiomerPotentially HigherBy analogy with amphetamine-like stimulants, the (S)-enantiomer often shows higher potency at DAT and NET. mdpi.com
(R)-EnantiomerPotentially Lower or Different SelectivityThe (R)-enantiomer may have lower affinity or a shifted selectivity profile (e.g., higher relative SERT activity). mdpi.com
Racemic MixtureComposite ActivityThe activity of the racemate would be a combination of the potencies and selectivities of both enantiomers.

Correlation between Molecular Features and Predicted ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound can be predicted by analyzing its key molecular features in the context of published in silico and experimental data for related thiophene-containing compounds. ajol.infonih.govcore.ac.uknii.ac.jp

Absorption: The compound is a small molecule with features (e.g., a basic amine, moderate lipophilicity) that generally correlate with good oral bioavailability. In silico studies of other thiophene derivatives predict high intestinal absorption rates. ajol.info

Distribution: As a monoamine transporter ligand, the compound is designed to act in the central nervous system. Its ability to cross the blood-brain barrier (BBB) is therefore critical. The chlorothiophene moiety increases lipophilicity, which generally favors BBB penetration. However, the topological polar surface area (TPSA) and the presence of a charged amine are also key factors. ADME predictions for similar thiophene-based molecules suggest that BBB permeability is likely. ajol.infocore.ac.uk

Metabolism: Phenyl rings in drug candidates are often susceptible to CYP-mediated oxidation, which can be a metabolic liability. hyphadiscovery.com The use of a thiophene ring is a common tactic to alter the metabolic profile. Thiophene rings can still be oxidized, often at the sulfur atom or the adjacent carbon atoms, but the rate and resulting metabolites differ from those of a phenyl ring. The chlorine atom may also influence metabolism by altering the electronic properties of the ring, potentially directing metabolism away from the halogenated position.

Table 3: Predicted ADME Properties Based on Structural Features
ADME ParameterPredicted PropertyContributing Molecular Features
Intestinal AbsorptionHighSmall molecule size, compliance with Lipinski's rules. ajol.info
BBB PermeabilityLikelyIncreased lipophilicity from chlorothiophene group. core.ac.uk
MetabolismLikely via CYP enzymesThiophene ring is a potential site for oxidation. hyphadiscovery.com
ToxicityPotential for evaluationHalogenated amphetamine analogs can have neurotoxic potential; this would require experimental assessment. nih.gov

Rational Design Principles for Lead Optimization Based on SAR Data

Based on the established SAR for thienylisopropylamines and general principles of MAT inhibitor design, several rational strategies can be proposed for the lead optimization of the this compound scaffold.

Modulation of Transporter Selectivity: The existing data strongly suggests that the 5-chloro substituent directs activity towards SERT. nih.gov To alter the selectivity profile (e.g., to favor DAT or NET), one could explore moving the chlorine to other positions on the thiophene ring or replacing it with other substituents such as methyl or methoxy (B1213986) groups. A systematic exploration of substitutions on the thiophene ring would be key to mapping the selectivity landscape. researchgate.net

Enantiomeric Resolution: A critical step in optimization is the synthesis and evaluation of the individual (R) and (S) enantiomers. This will almost certainly lead to an increase in potency for the preferred enantiomer and will clarify the true pharmacological profile of the active isomer, potentially reducing off-target effects associated with the less active isomer. mdpi.com

Metabolic Stability Enhancement: If metabolism of the thiophene ring proves to be a liability (e.g., leading to rapid clearance or reactive metabolites), bioisosteric replacement could be employed. One could replace the thiophene with other heterocycles like pyridine, thiazole (B1198619), or pyrazole. Alternatively, blocking the site of metabolism on the thiophene ring with a metabolically robust group like fluorine could enhance its pharmacokinetic profile. hyphadiscovery.com

Fine-Tuning of Physicochemical Properties: Further modifications can be made to optimize ADME properties. For example, N-alkylation (e.g., N-methylation) of the primary amine could alter its pKa and lipophilicity, which would in turn affect its BBB penetration, transporter affinity, and potential for MAO inhibition.

By applying these principles, the this compound scaffold can be systematically modified to enhance its potency, selectivity, and drug-like properties for potential development as a CNS therapeutic agent.

Metabolism and Pharmacokinetic Research Pre Clinical Focus

In vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

No publicly available studies have reported on the in vitro metabolic stability of 4-(5-Chlorothiophen-2-yl)butan-2-amine. Such studies, typically conducted using liver microsomes or hepatocytes, are fundamental in predicting how rapidly a compound might be cleared from the body. Without this data, the half-life and potential for in vivo exposure of this compound cannot be estimated.

Identification of Major Metabolites via Analytical Techniques

There is no available research that identifies the major metabolites of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structures of metabolites, providing insights into the biotransformation pathways a compound undergoes.

Enzyme Kinetics of Metabolic Transformations

Information regarding the enzyme kinetics of the metabolic transformations of this compound is not present in the public domain. Understanding the enzyme kinetics, including the determination of parameters like Km and Vmax for specific cytochrome P450 (CYP) isoforms, is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Prediction of Metabolic Pathways via Computational Tools

While computational tools are often used to predict the likely metabolic pathways of new chemical entities, no such predictive studies for this compound have been published. These in silico models can help to anticipate potential metabolites and guide further experimental investigation.

Future Research Directions and Translational Potential

Development of Novel Analogs with Enhanced Biological Efficacy

The structural framework of 4-(5-Chlorothiophen-2-yl)butan-2-amine offers numerous avenues for chemical modification to enhance its biological efficacy, selectivity, and pharmacokinetic properties. The development of novel analogs is a cornerstone of advancing this compound from a lead molecule to a potential drug candidate.

Key strategies for analog development include:

Modification of the Thiophene (B33073) Ring: The chlorine substituent at the 5-position of the thiophene ring is a primary site for modification. Replacing the chloro group with other halogens (e.g., fluorine, bromine) or with bioisosteric groups such as methyl, trifluoromethyl, or cyano groups could significantly alter the compound's electronic properties and its interaction with biological targets.

Alterations to the Butylamine Side Chain: The length and branching of the alkyl chain can be varied. For instance, creating shorter (propylamine) or longer (pentylamine) chains could optimize the compound's lipophilicity and spatial orientation for target binding. Furthermore, the primary amine group is a key site for derivatization into secondary or tertiary amines, amides, or sulfonamides to modulate potency and metabolic stability.

Stereochemical Exploration: The butan-2-amine portion of the molecule contains a chiral center. The synthesis and biological evaluation of individual enantiomers ((R)- and (S)-isomers) are critical, as stereoisomers often exhibit different pharmacological activities and safety profiles.

These synthetic efforts aim to systematically explore the structure-activity relationship (SAR), providing insights into the chemical features essential for biological activity. nih.gov

Exploration of Alternative Therapeutic Indications

While the initial therapeutic focus for a compound might be narrow, the inherent versatility of the thiophene nucleus suggests that this compound and its analogs could be effective against a wide range of diseases. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.netresearchgate.netencyclopedia.pub A comprehensive screening program is a logical next step to uncover new therapeutic applications.

Potential therapeutic areas for exploration include:

Oncology: Many thiophene-containing molecules have been investigated as anticancer agents. nih.govmdpi.com Screening against various cancer cell lines could reveal cytotoxic or cytostatic effects.

Infectious Diseases: The thiophene scaffold is present in several antimicrobial and antifungal drugs. researchgate.net Analogs could be tested for activity against drug-resistant bacteria and pathogenic fungi.

Inflammatory Disorders: Compounds incorporating a thiophene ring have shown potent anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). encyclopedia.pubnih.gov

Neurological and Psychiatric Conditions: The structural similarity of thiophene-amines to certain neurotransmitters suggests potential applications in treating conditions like depression, anxiety, epilepsy, or psychosis. nih.govresearchgate.net

The following table summarizes potential therapeutic indications for thiophene-based compounds based on existing literature.

Therapeutic AreaPotential Mechanism of ActionRepresentative Thiophene Drugs/Candidates
Oncology Kinase Inhibition, Anti-proliferativeRaltitrexed, OSI-930 nih.gov
Anti-inflammatory COX/LOX InhibitionSuprofen, Tiaprofenic acid nih.govencyclopedia.pub
Antimicrobial Cell Wall Synthesis InhibitionCefoxitin nih.gov
Antifungal Ergosterol Synthesis InhibitionSertaconazole researchgate.netresearchgate.net
Anticonvulsant GABA Uptake InhibitionTiagabine nih.gov
Antipsychotic Dopamine (B1211576)/Serotonin (B10506) Receptor AntagonismOlanzapine nih.gov
Antiplatelet P2Y12 Receptor InhibitionClopidogrel, Ticlopidine nih.govencyclopedia.pub

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and possible toxicities of this compound, it is crucial to elucidate its molecular mechanism of action. Advanced "omics" technologies offer a powerful, high-throughput approach to achieve this by providing a global view of cellular responses to the compound. frontiersin.orgnih.gov

Genomics and Transcriptomics: DNA microarrays and RNA-sequencing can identify genes and signaling pathways that are upregulated or downregulated in response to treatment with the compound. This can help pinpoint the primary cellular targets and downstream effects.

Proteomics: Techniques like mass spectrometry can analyze changes in the entire protein landscape of a cell or tissue after exposure to the compound, revealing target engagement and off-target effects. nih.gov

Metabolomics: By studying the changes in small-molecule metabolites, researchers can understand how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating these omics datasets can provide a comprehensive systems-level understanding of the compound's mechanism, facilitating the identification of predictive biomarkers for efficacy and guiding further optimization. frontiersin.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling: ML models can be trained on existing data from other thiophene compounds to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of novel, virtual analogs before they are synthesized. nih.gov This allows chemists to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. springernature.com By providing the core this compound scaffold as a starting point, these algorithms can suggest novel modifications that are predicted to enhance efficacy or reduce off-target effects.

Synthesis Planning: AI can analyze the chemical literature to propose the most efficient and cost-effective synthetic routes for producing the lead compound and its analogs. digitellinc.comresearchgate.net

Strategies for Overcoming Research Challenges Associated with Thiophene-Amine Compounds

The development of thiophene-amine compounds is not without its challenges. Proactive strategies are needed to address potential hurdles.

Metabolic Instability: The thiophene ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, sometimes leading to the formation of reactive metabolites that can cause toxicity. researchgate.net Early-stage metabolic studies, both in vitro and in silico, are essential to identify potential metabolic liabilities. Structural modifications, such as blocking sites of metabolism with stable groups like fluorine, can be employed to improve metabolic stability.

Synthetic Complexity: The synthesis of specific isomers or complex derivatives of thiophenes can be challenging. mdpi.com The development of novel synthetic methodologies and the use of AI-powered retrosynthesis tools can help overcome these synthetic hurdles, making a wider range of analogs accessible for testing. researchgate.net

Off-Target Effects: As with any bioactive molecule, there is a risk of unintended interactions with other biological targets. Comprehensive profiling using broad-based pharmacological screens and proteomics-based approaches can identify off-target activities early in the development process, allowing for chemical modifications to improve selectivity.

By anticipating and addressing these challenges, researchers can more effectively and safely translate promising thiophene-amine compounds from the laboratory to clinical applications.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Chlorothiophen-2-yl)butan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as coupling thiophene derivatives with amine-containing precursors. For example, a protocol involving microwave-assisted synthesis (as demonstrated for structurally similar chalcone derivatives) may enhance reaction efficiency and yield . Key optimization parameters include solvent choice (e.g., DMF for polar intermediates), temperature control, and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Purification via column chromatography or recrystallization is critical to isolate the amine product. Analytical validation using 1H NMR^1 \text{H NMR} and LC-MS ensures structural fidelity .

Q. How can the structural configuration of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in solvents like dichloromethane/hexane mixtures should be analyzed using the SHELX suite (e.g., SHELXL for refinement). Key steps include data collection at low temperatures (100 K) to minimize thermal motion artifacts and refinement with anisotropic displacement parameters. Mercury software can visualize intermolecular interactions (e.g., hydrogen bonding or π-stacking) that stabilize the crystal lattice .

Q. What analytical methods are suitable for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) can quantify purity (>98% as per industrial standards) . Stability studies should include accelerated degradation tests under acidic/alkaline hydrolysis, oxidative stress (H2_2O2_2), and photolytic conditions. Mass spectrometry (MS) identifies degradation products, while thermogravimetric analysis (TGA) assesses thermal stability. Store samples at 0–6°C in amber vials to prevent photodegradation .

Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?

  • Methodological Answer : Use in vitro assays such as broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For antifungal activity, test against C. albicans via disk diffusion. Compare results to positive controls (e.g., ampicillin, fluconazole). Mechanistic studies might include membrane permeability assays (propidium iodide uptake) or reactive oxygen species (ROS) detection. Antioxidant activity can be assessed via DPPH radical scavenging .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

  • Methodological Answer : Discrepancies in R-factors or electron density maps often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and the SQUEEZE tool (Platon) to account for disordered solvent. Validate refinement with Rfree_{\text{free}} cross-validation and check for overfitting via the Hirshfeld rigid-bond test. Collaborative use of tools like Olex2 and Coot aids in manual adjustment of problematic regions .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems or biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) requires optimized ligand conformers (Mercury-generated) and flexible side-chain adjustments. MD simulations (GROMACS) assess binding stability over time. Validate predictions with experimental SAR studies .

Q. How can researchers optimize multi-step synthesis scalability while minimizing byproduct formation?

  • Methodological Answer : Employ Design of Experiments (DoE) to model factors like reagent stoichiometry, temperature, and reaction time. For example, a Plackett-Burman design identifies critical variables, while response surface methodology (RSM) optimizes yield. Continuous-flow reactors enhance reproducibility for steps prone to exothermicity (e.g., Grignard reactions). Monitor intermediates via inline FTIR or PAT (Process Analytical Technology) to detect deviations early .

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